1,4-Cyclohexadiene

説明

>This compound is an effective hydrogen donor for catalytic hydrogenation reaction. The interaction between graphene segments and this compound was stuided using density-functional tight-binding (DFTB) method.>Cyclohexa-1,4-diene is a cyclohexadiene.

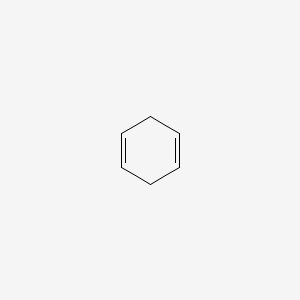

Structure

3D Structure

特性

IUPAC Name |

cyclohexa-1,4-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8/c1-2-4-6-5-3-1/h1-2,5-6H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVJHQYIOXKWHFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0060854 | |

| Record name | 1,4-Cyclohexadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

80.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid; [MSDSonline] | |

| Record name | 1,4-Cyclohexadiene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8514 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

628-41-1 | |

| Record name | 1,4-Cyclohexadiene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=628-41-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Cyclohexadiene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000628411 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Cyclohexadiene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Cyclohexadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexa-1,4-diene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.040 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-CYCLOHEXADIENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0F8Z5909QZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Chemical Properties of 1,4-Cyclohexadiene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Cyclohexadiene (CHD) is a cyclic, non-conjugated diene that serves as a valuable building block in organic synthesis and possesses significant academic interest. Its unique structural and electronic properties, particularly its facile conversion to a stable aromatic system, govern its reactivity and utility. This guide provides a comprehensive overview of the fundamental chemical properties of this compound, including its physicochemical characteristics, spectral data, key synthetic routes, and characteristic reactions. Detailed experimental protocols for its principal transformations and visual representations of reaction mechanisms are included to facilitate its application in research and development.

Physicochemical Properties

This compound is a colorless, flammable liquid.[1] Its core physicochemical properties are summarized in the table below, providing a ready reference for experimental design and safety considerations.

| Property | Value | Reference |

| Molecular Formula | C₆H₈ | [2] |

| Molecular Weight | 80.13 g/mol | [2] |

| CAS Number | 628-41-1 | [2] |

| Appearance | Colorless liquid | [1] |

| Density | 0.847 g/cm³ at 25 °C | [2] |

| Melting Point | -49.2 °C | |

| Boiling Point | 88-89 °C | |

| Flash Point | -6 °C | |

| Refractive Index (n²⁰/D) | 1.472 | |

| Solubility | Miscible with organic solvents like diethyl ether, tetrahydrofuran, and toluene. Immiscible with water. | |

| Vapor Pressure | 77.4 mmHg at 25 °C |

Spectral Data

The structural features of this compound can be confirmed through various spectroscopic techniques. A summary of its key spectral data is provided below.

| Spectrum Type | Key Features and Assignments | Reference |

| ¹H NMR | δ ~5.7 ppm (m, 4H, vinylic protons), δ ~2.6 ppm (m, 4H, allylic protons) | [2] |

| ¹³C NMR | δ ~125 ppm (vinylic carbons), δ ~27 ppm (allylic carbons) | [3][4][5][6] |

| Infrared (IR) | ~3030 cm⁻¹ (C-H stretch, vinylic), ~2920 cm⁻¹ (C-H stretch, allylic), ~1640 cm⁻¹ (C=C stretch) | [7][8] |

| Mass Spectrometry (MS) | Molecular Ion (M⁺) at m/z = 80. Key fragments at m/z = 79, 77. | [9] |

Synthesis of this compound

The synthesis of this compound is most notably achieved through the Birch reduction of benzene, a powerful method for the dearomatization of aromatic rings.[1][10][11][12][13] An alternative, though less common, laboratory synthesis involves the Diels-Alder reaction.

Birch Reduction

The Birch reduction of benzene involves the use of an alkali metal (typically sodium or lithium) dissolved in liquid ammonia, with an alcohol serving as a proton source.[1][10][11][12][13] The mechanism proceeds through a series of single electron transfers and protonations to yield this compound.[10][12]

Experimental Protocol: Birch Reduction of Benzene

-

Materials: Benzene, sodium metal, liquid ammonia, ethanol.

-

Procedure: A solution of benzene in ethanol is added to a flask containing liquid ammonia at -78 °C (dry ice/acetone bath). Small pieces of sodium metal are then added portion-wise with stirring. The reaction is monitored by the persistence of a deep blue color, indicating the presence of solvated electrons. Upon completion, the reaction is quenched by the addition of a proton source (e.g., ammonium chloride) and the ammonia is allowed to evaporate. The organic product is then extracted, washed, dried, and purified by distillation.

Diels-Alder Reaction

The Diels-Alder reaction provides a route to cyclohexene derivatives through the [4+2] cycloaddition of a conjugated diene and a dienophile. While not the primary method for synthesizing the parent this compound, it is a fundamental reaction for creating substituted analogs. The reaction of 1,3-butadiene with an acetylene derivative can, in principle, yield a this compound ring system.[14][15][16][17]

Experimental Protocol: Representative Diels-Alder Reaction

-

Materials: 1,3-Butadiene (can be generated in situ from 3-sulfolene), maleic anhydride, xylene (solvent).

-

Procedure: Maleic anhydride is dissolved in xylene in a round-bottom flask equipped with a reflux condenser. 3-Sulfolene is added, and the mixture is heated to reflux. The thermal decomposition of 3-sulfolene generates 1,3-butadiene, which then reacts with maleic anhydride in a Diels-Alder cycloaddition. After the reaction is complete, the solution is cooled to allow the product to crystallize. The solid product is collected by vacuum filtration and can be purified by recrystallization.[14][17]

Key Chemical Reactions

This compound undergoes several characteristic reactions, largely driven by the thermodynamic favorability of forming a stable aromatic ring.

Aromatization (Dehydrogenation)

The most characteristic reaction of this compound is its facile oxidation to benzene. This process is driven by the significant gain in resonance stabilization energy upon forming the aromatic ring. This transformation can be achieved with a variety of oxidizing agents or through catalytic dehydrogenation.[18]

Experimental Protocol: Oxidation to Benzene

-

Materials: this compound, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), benzene (solvent).

-

Procedure: this compound is dissolved in benzene. A solution of DDQ in benzene is added dropwise at room temperature. The reaction is typically rapid and exothermic. The progress of the reaction can be monitored by the disappearance of the color of the DDQ. Upon completion, the precipitated hydroquinone is removed by filtration, and the benzene product is isolated after removal of the solvent.[18]

Transfer Hydrogenation

This compound is an excellent hydrogen donor in catalytic transfer hydrogenation reactions.[19][20][21][22][23] In the presence of a catalyst, such as palladium on carbon (Pd/C), it can efficiently reduce various functional groups (e.g., alkenes, alkynes, nitro groups) by transferring its hydrogen atoms, thereby becoming aromatized to benzene.[19][21]

Experimental Protocol: Reduction of a Nitroarene

-

Materials: A nitroarene (e.g., 4-nitrotoluene), this compound, 10% Palladium on carbon (Pd/C), ethanol (solvent).

-

Procedure: The nitroarene and Pd/C are suspended in ethanol in a round-bottom flask. This compound is added, and the mixture is heated to reflux with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the catalyst is removed by filtration through celite, and the solvent is evaporated under reduced pressure. The resulting aniline can be purified by column chromatography or recrystallization.[20]

Halogenation

As an alkene, this compound can undergo addition reactions with halogens such as bromine (Br₂). The reaction proceeds via a bromonium ion intermediate, leading to the formation of a di- or tetra-brominated product, depending on the stoichiometry.[24][25][26]

Experimental Protocol: Representative Bromination

-

Materials: An alkene (e.g., trans-stilbene as a model), bromine, diethyl ether (solvent).

-

Procedure: The alkene is dissolved in diethyl ether in a flask. A solution of bromine in diethyl ether is added dropwise with stirring. The disappearance of the reddish-brown color of bromine indicates its consumption. The reaction is often carried out at low temperatures to control selectivity. Upon completion, the solvent can be removed under reduced pressure, and the brominated product can be purified by recrystallization.[24]

Isomerization

This compound can be isomerized to the more stable, conjugated 1,3-cyclohexadiene in the presence of a suitable catalyst, typically a transition metal complex.[27][28][29]

Experimental Protocol: Isomerization to 1,3-Cyclohexadiene

-

Materials: this compound, RuHCl(CO)(PPh₃)₃ (catalyst).

-

Procedure: The isomerization can be carried out in neat this compound with a catalytic amount of RuHCl(CO)(PPh₃)₃. The reaction mixture is stirred, typically at room temperature or with gentle heating, for a specified period. The conversion to 1,3-cyclohexadiene can be monitored by gas chromatography (GC) or NMR spectroscopy. The product can be isolated by distillation.[27][28][29]

Safety and Handling

This compound is a highly flammable liquid and should be handled in a well-ventilated fume hood away from ignition sources. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. It may cause irritation upon contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a versatile and reactive molecule with a rich chemistry primarily dictated by its propensity to aromatize. Its synthesis via the Birch reduction and its utility as a hydrogen donor in transfer hydrogenation are cornerstones of its application in organic synthesis. A thorough understanding of its fundamental properties, as outlined in this guide, is essential for its effective and safe use in research and development endeavors.

References

- 1. Birch reduction - Wikipedia [en.wikipedia.org]

- 2. This compound | C6H8 | CID 12343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cyclohexa-1,4-diene(628-41-1) 13C NMR spectrum [chemicalbook.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. spectrabase.com [spectrabase.com]

- 7. Cyclohexa-1,4-diene(628-41-1) IR Spectrum [chemicalbook.com]

- 8. This compound [webbook.nist.gov]

- 9. spectrabase.com [spectrabase.com]

- 10. The Birch Reduction: Aromatic Ring Dearomatization 🧪 [webofpharma.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. byjus.com [byjus.com]

- 14. Lab report #4: Diels-Alder Reaction - Google Docs [docs.google.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. community.wvu.edu [community.wvu.edu]

- 17. youtube.com [youtube.com]

- 18. quora.com [quora.com]

- 19. ٠رکز Ù ÙØ·ÙÙ Ø§Û Ø§Ø·Ùاع رساÙ٠عÙÙÙ Ù ÙÙاÙر٠- this compound with Pd/C as a rapid, safe transfer hydrogenation system with microwave heating [manuscript.isc.ac]

- 20. benchchem.com [benchchem.com]

- 21. researchgate.net [researchgate.net]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Iodine as an efficient initiator for the transfer-hydrogenation from this compound to aryl-substituted alkenes and the deoxygenation of benzylic alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 24. youtube.com [youtube.com]

- 25. m.youtube.com [m.youtube.com]

- 26. masterorganicchemistry.com [masterorganicchemistry.com]

- 27. Synthesis and polymerization of renewable 1,3-cyclohexadiene using metathesis, isomerization, and cascade reactions with late-metal catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. pure.psu.edu [pure.psu.edu]

- 29. researchgate.net [researchgate.net]

Synthesis of 1,4-Cyclohexadiene via Birch Reduction: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Birch reduction is a powerful and widely utilized organic reaction for the synthesis of 1,4-cyclohexadiene from benzene. This reaction, involving the use of an alkali metal in liquid ammonia with a proton source, offers a unique method for the dearomatization of aromatic rings, providing a valuable starting material for various synthetic applications in drug development and materials science. This technical guide provides a comprehensive overview of the Birch reduction of benzene, including its underlying mechanism, detailed experimental protocols, and a summary of key reaction parameters and potential side products. The information is presented to be a valuable resource for researchers and professionals in the field of synthetic chemistry.

Introduction

The selective reduction of aromatic systems is a cornerstone of modern organic synthesis. Among the various methods available, the Birch reduction, first reported by Arthur Birch in 1944, stands out for its ability to convert benzene and its derivatives into 1,4-cyclohexadienes.[1][2] Unlike catalytic hydrogenation, which typically leads to complete saturation of the aromatic ring to form cyclohexane, the Birch reduction allows for a partial reduction, yielding a non-conjugated diene.[3][4] This unique reactivity makes this compound a versatile intermediate for the synthesis of complex molecules, including natural products and pharmaceuticals.

This guide will delve into the core aspects of the Birch reduction of benzene, providing detailed information on the reaction mechanism, experimental procedures, and factors influencing the reaction's efficiency and selectivity.

Reaction Mechanism

The Birch reduction of benzene is a dissolving metal reduction that proceeds through a sequence of single electron transfers (SET) from an alkali metal and protonation steps. The key reagents are an alkali metal (typically sodium or lithium), liquid ammonia as the solvent, and an alcohol (such as ethanol or tert-butanol) as a proton source.[5][6]

The generally accepted mechanism involves the following key steps:

-

Formation of Solvated Electrons: The alkali metal dissolves in liquid ammonia to form a characteristic deep blue solution containing solvated electrons.[5]

-

First Single Electron Transfer (SET): A solvated electron adds to the benzene ring to form a radical anion.[7]

-

First Protonation: The highly basic radical anion is protonated by the alcohol to give a cyclohexadienyl radical.[7]

-

Second Single Electron Transfer (SET): A second solvated electron is transferred to the cyclohexadienyl radical, forming a cyclohexadienyl anion.[7]

-

Second Protonation: The cyclohexadienyl anion is protonated by the alcohol to yield the final product, this compound.[6]

The formation of the non-conjugated 1,4-isomer over the more stable conjugated 1,3-cyclohexadiene is a key feature of the Birch reduction and is a result of the kinetic control of the final protonation step.[8]

Quantitative Data Summary

The yield and purity of this compound are influenced by several factors, including the choice of alkali metal, the alcohol used as a proton source, and the reaction temperature. While comprehensive comparative data is dispersed throughout the literature, the following tables summarize some of the key quantitative findings.

| Alkali Metal | Typical Yield | Reference |

| Sodium | Good | [9] |

| Lithium | Generally Higher Yields than Sodium | [3][9][10] |

Table 1: Effect of Alkali Metal on Yield

| Alcohol | Observations | Reference |

| Ethanol | Commonly used proton source. | [5] |

| tert-Butanol | Often used, can influence reaction rate and selectivity. | [5] |

Table 2: Common Proton Sources

| Parameter | Value | Reference |

| Typical Reaction Temperature | -33°C (boiling point of ammonia) | [5] |

| Reported Yield (specific protocol) | 84% | [N/A] |

Table 3: General Reaction Parameters for the Birch Reduction of Benzene

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound via the Birch reduction of benzene.

Traditional Birch Reduction using Liquid Ammonia

This protocol is a standard laboratory procedure for the Birch reduction of benzene.

Materials:

-

Benzene

-

Lithium or Sodium metal

-

Liquid Ammonia (anhydrous)

-

Ethanol or tert-Butanol (anhydrous)

-

Anhydrous diethyl ether or THF (optional, as a co-solvent)

-

Ammonium chloride (saturated aqueous solution)

-

Pentane or other low-boiling alkane for extraction

-

Anhydrous magnesium sulfate or sodium sulfate for drying

-

Three-necked round-bottom flask

-

Dry ice/acetone condenser

-

Low-temperature thermometer

-

Mechanical or magnetic stirrer

-

Dropping funnel

Procedure:

-

Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a dry ice/acetone condenser, a gas inlet (for ammonia), and a dropping funnel. Ensure all glassware is thoroughly dried.

-

Ammonia Condensation: Cool the flask to -78°C using a dry ice/acetone bath. Condense anhydrous ammonia gas into the flask to the desired volume.

-

Addition of Benzene and Alcohol: To the liquid ammonia, add the desired amount of benzene and the alcohol (proton source).

-

Addition of Alkali Metal: Carefully add small pieces of the alkali metal (lithium or sodium) to the stirred solution. The solution will turn a deep blue color, indicating the presence of solvated electrons.

-

Reaction Monitoring: Maintain the reaction at -33°C (the boiling point of ammonia) and monitor the reaction progress. The persistence of the blue color indicates an excess of the alkali metal. The reaction is typically complete when the blue color is discharged upon the addition of a quenching agent.

-

Quenching: Once the reaction is deemed complete, cautiously quench the reaction by adding a saturated aqueous solution of ammonium chloride until the blue color disappears.

-

Workup: Allow the ammonia to evaporate in a well-ventilated fume hood. Add water to the residue and extract the organic layer with a low-boiling alkane such as pentane.

-

Purification: Wash the combined organic extracts with water and brine, then dry over anhydrous magnesium sulfate or sodium sulfate. The solvent can be removed by distillation to yield the crude this compound. Further purification can be achieved by fractional distillation.

Modified Ammonia-Free Birch Reduction

Recent advancements have led to the development of ammonia-free Birch reduction protocols, which offer a more environmentally friendly and convenient alternative.

Materials:

-

Benzene

-

Sodium or Lithium metal

-

15-crown-5 ether (as a catalyst)

-

Anhydrous tetrahydrofuran (THF)

-

tert-Butanol

-

Saturated aqueous ammonium chloride

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve benzene and 15-crown-5 ether in anhydrous THF.

-

Addition of Reagents: Add tert-butanol to the solution.

-

Addition of Alkali Metal: Carefully add the alkali metal to the stirred solution at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Quenching and Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash the organic layer, dry it, and remove the solvent under reduced pressure.

-

Purification: Purify the resulting this compound by distillation.

Potential Side Reactions and Byproducts

The Birch reduction, while highly selective, can lead to the formation of side products. Understanding these potential side reactions is crucial for optimizing the synthesis of this compound.

-

Isomerization to 1,3-Cyclohexadiene: The initially formed this compound can isomerize to the thermodynamically more stable conjugated 1,3-cyclohexadiene, especially under basic conditions or upon prolonged reaction times.[8][11]

-

Over-reduction: Excessive reaction times or a large excess of the reducing agent can lead to the further reduction of this compound to cyclohexene and, ultimately, to cyclohexane.

-

Polymerization: The diene products can be susceptible to polymerization, particularly during workup and purification if acidic conditions are not carefully controlled.

Careful control of reaction conditions, including temperature, reaction time, and the stoichiometry of reagents, is essential to minimize the formation of these byproducts.

Visualizations

Reaction Mechanism Pathway

Caption: The reaction mechanism of the Birch reduction of benzene.

Experimental Workflow

Caption: A typical experimental workflow for the Birch reduction.

Conclusion

The Birch reduction of benzene remains a highly relevant and valuable transformation in organic synthesis, providing access to the versatile this compound intermediate. This guide has provided an in-depth overview of the reaction, including its mechanism, detailed experimental protocols, and a summary of key reaction parameters. By understanding the nuances of this reaction, researchers and drug development professionals can effectively utilize the Birch reduction to construct complex molecular architectures and advance the frontiers of chemical synthesis. Careful attention to experimental detail and an awareness of potential side reactions are paramount to achieving high yields and purities of the desired product.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Birch reduction - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. The Birch Reduction: Aromatic Ring Dearomatization 🧪 [webofpharma.com]

- 7. lscollege.ac.in [lscollege.ac.in]

- 8. The mechanism of the Birch reduction. Part 3: reduction of benzene - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 9. Birch Reduction Definition, Mechanism & Examples | Study.com [study.com]

- 10. Birch Reduction | Pharmaguideline [pharmaguideline.com]

- 11. Synthesis and polymerization of renewable 1,3-cyclohexadiene using metathesis, isomerization, and cascade reactions with late-metal catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Diels-Alder Reaction Mechanism for 1,4-Cyclohexadiene Formation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Diels-Alder reaction mechanism for the formation of 1,4-cyclohexadiene. It delves into the theoretical underpinnings of this cycloaddition reaction, presents available quantitative data, and outlines a plausible experimental protocol. This document is intended for an audience with a strong background in organic chemistry.

Introduction to the Diels-Alder Reaction

The Diels-Alder reaction is a powerful and widely utilized [4+2] cycloaddition reaction in organic synthesis, first described by Otto Diels and Kurt Alder in 1928.[1] The reaction involves the concerted interaction of a conjugated diene with a dienophile (an alkene or alkyne) to form a six-membered ring.[2][3] This process is highly stereospecific and allows for the creation of complex cyclic systems with good control over stereochemistry.[2] The formation of this compound through a Diels-Alder reaction involves the reaction of 1,3-butadiene (the diene) with acetylene (the dienophile).[2] While theoretically straightforward, this specific reaction is less common in practice due to the gaseous nature of the reactants and the requirement for harsh reaction conditions.[2]

The Reaction Mechanism

The Diels-Alder reaction proceeds through a concerted pericyclic mechanism, meaning all bond-forming and bond-breaking events occur in a single, cyclic transition state.[3][4] In the case of this compound formation, the 4 π-electrons of 1,3-butadiene and the 2 π-electrons of acetylene interact to form a new six-membered ring containing two new sigma bonds and one new pi bond, resulting in the formation of this compound.[2] The diene must adopt an s-cis conformation for the reaction to occur.[2]

Caption: Diels-Alder reaction of 1,3-butadiene and acetylene.

Quantitative Data

Direct experimental quantitative data for the Diels-Alder reaction between 1,3-butadiene and acetylene is scarce in the literature. However, theoretical studies have provided valuable insights into the thermodynamics and kinetics of this reaction.

| Parameter | Value (kcal/mol) | Method | Reference |

| Activation Energy (Ea) | 25.8 | ab initio G2MS | [5] |

| Enthalpy of Reaction (ΔH) | -47.8 | Dual-level direct dynamics | [6] |

Experimental Protocols

4.1. In-situ Generation of 1,3-Butadiene and Reaction with Acetylene

This protocol is based on the in-situ generation of 1,3-butadiene from 3-sulfolene, a common and safer precursor.[7][8]

Materials:

-

3-Sulfolene (Butadiene sulfone)

-

High-pressure autoclave reactor

-

Acetylene gas (high purity)

-

Anhydrous, high-boiling point solvent (e.g., xylene or toluene)

-

Inert gas (e.g., Argon or Nitrogen)

Procedure:

-

Reactor Preparation: A high-pressure autoclave reactor is thoroughly cleaned, dried, and purged with an inert gas to remove air and moisture.

-

Charging the Reactor: 3-Sulfolene and the anhydrous solvent are added to the reactor. The amount of 3-sulfolene should be calculated based on the desired scale of the reaction, and the solvent volume should be sufficient to ensure proper mixing.

-

Purging with Acetylene: The reactor is sealed and purged with acetylene gas to remove the inert atmosphere.

-

Pressurization: The reactor is then pressurized with acetylene to the desired reaction pressure. The pressure will depend on the desired concentration of acetylene in the reaction mixture.

-

Heating and Reaction: The reactor is heated to a temperature sufficient to induce the thermal decomposition of 3-sulfolene to 1,3-butadiene and sulfur dioxide (typically >110°C). The reaction mixture is stirred vigorously to ensure good mixing of the gaseous reactants in the solvent. The reaction is allowed to proceed for a set period.

-

Cooling and Depressurization: After the reaction time has elapsed, the reactor is cooled to room temperature. The excess acetylene and sulfur dioxide are carefully vented into a fume hood or a scrubbing system.

-

Product Isolation: The reaction mixture is then transferred from the reactor. The solvent can be removed by distillation. The crude this compound can be purified by fractional distillation.

4.2. Experimental Workflow

Caption: Workflow for this compound synthesis.

Retro-Diels-Alder Reaction

The reverse of the Diels-Alder reaction, known as the retro-Diels-Alder reaction, is thermodynamically favored at high temperatures. For this compound, this reaction would lead to the formation of 1,3-butadiene and acetylene. This equilibrium is an important consideration in the synthesis and stability of this compound. Theoretical studies have been conducted on the retro-Diels-Alder reaction of this compound.

Conclusion

The Diels-Alder reaction provides a theoretical pathway for the synthesis of this compound from 1,3-butadiene and acetylene. However, the practical application of this reaction is limited by the need for high temperatures and pressures, as well as the gaseous nature of the reactants. The in-situ generation of 1,3-butadiene from a stable precursor like 3-sulfolene offers a more controlled approach. Further research into catalytic systems could potentially lower the activation energy and make this a more viable synthetic route. The retro-Diels-Alder reaction remains a significant factor influencing the overall yield and stability of the product.

References

- 1. Acetylene;buta-1,3-diene;cyclohexa-1,4-diene | C12H16 | CID 21192031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ch 10: Diels-Alder reaction [chem.ucalgary.ca]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. WO2013180837A1 - Plant based monomers and polymers - Google Patents [patents.google.com]

- 6. lab409chem.ccu.edu.tw [lab409chem.ccu.edu.tw]

- 7. cactus.utahtech.edu [cactus.utahtech.edu]

- 8. cerritos.edu [cerritos.edu]

Spectroscopic data (NMR, IR, Mass Spec) of 1,4-Cyclohexadiene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for 1,4-cyclohexadiene, a key cyclic hydrocarbon. The following sections detail its characterization by ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document includes structured data tables for easy reference and detailed experimental protocols for acquiring similar spectra.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of the hydrogen atoms in this compound. Due to the molecule's symmetry, two distinct signals are observed.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~5.7 | Singlet (broad) | 4H | Olefinic Protons (=C-H) |

| ~2.7 | Singlet (broad) | 4H | Allylic Protons (-CH₂-) |

1.1 Experimental Protocol: ¹H NMR Spectroscopy

A standard protocol for acquiring a ¹H NMR spectrum of a liquid sample like this compound is as follows:

-

Sample Preparation : Approximately 5-25 mg of this compound is dissolved in about 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean vial.[1][2][3] The use of a deuterated solvent is crucial as it is "invisible" in the ¹H NMR spectrum and is used by the spectrometer for field frequency locking.[1][2]

-

Filtration : The solution is then filtered through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter, which can degrade the spectral quality.[2][4]

-

Standard Addition (Optional) : A small amount of an internal standard, such as tetramethylsilane (TMS), can be added for precise chemical shift calibration (δ = 0.00 ppm).[1]

-

Data Acquisition : The NMR tube is placed in the spectrometer's probe. The instrument is tuned, and the magnetic field is shimmed to achieve homogeneity. A standard one-pulse ¹H NMR experiment is then run. Several scans are typically acquired and averaged to improve the signal-to-noise ratio.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. The symmetry of this compound results in two distinct signals in the ¹³C NMR spectrum.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~124.4 | Olefinic Carbons (=C) |

| ~25.5 | Allylic Carbons (-CH₂-) |

2.1 Experimental Protocol: ¹³C NMR Spectroscopy

The protocol for ¹³C NMR is similar to that for ¹H NMR, with a few key differences:

-

Sample Preparation : A more concentrated sample is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope (about 1.1%).[5] Generally, 50-100 mg of this compound dissolved in ~0.7 mL of a deuterated solvent is used.[1][2]

-

Data Acquisition : A standard proton-decoupled ¹³C NMR experiment is performed. Proton decoupling simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom. A larger number of scans are accumulated compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment |

| ~3025 | C-H Stretch | Olefinic (=C-H) |

| ~2920, ~2850 | C-H Stretch | Aliphatic (-CH₂-) |

| ~1640 | C=C Stretch | Alkene |

| ~1435 | CH₂ Scissoring | Aliphatic (-CH₂-) |

3.1 Experimental Protocol: FT-IR Spectroscopy of a Neat Liquid

For a volatile liquid like this compound, the spectrum is often obtained as a "neat" sample (undiluted).

-

Sample Preparation : A single drop of this compound is placed on the surface of a clean, dry salt plate (e.g., NaCl or KBr).[6][7] A second salt plate is carefully placed on top to create a thin capillary film of the liquid between the plates.[7]

-

Background Spectrum : A background spectrum of the empty spectrometer is collected to account for atmospheric CO₂ and water vapor.[8]

-

Sample Spectrum : The salt plates containing the sample are mounted in the spectrometer's sample holder. The IR spectrum is then recorded. The instrument measures the transmission of infrared radiation through the sample over a range of wavenumbers, typically 4000 to 400 cm⁻¹.[9]

-

Cleaning : After the analysis, the salt plates are cleaned with a suitable solvent (e.g., acetone) and returned to a desiccator to prevent damage from moisture.[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Electron Ionization (EI) is a common method for volatile organic compounds.

Table 4: Major Fragments in the Electron Ionization Mass Spectrum of this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion/Structure | Relative Abundance |

| 80 | [C₆H₈]⁺• (Molecular Ion) | High |

| 79 | [C₆H₇]⁺ (Loss of H•) | Base Peak |

| 77 | [C₆H₅]⁺ (Loss of H₂ and H•) | High |

| 54 | [C₄H₆]⁺• (Retro-Diels-Alder) | Moderate |

| 52 | [C₄H₄]⁺• | Moderate |

| 39 | [C₃H₃]⁺ | Moderate |

4.1 Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction : A small amount of the volatile liquid, this compound, is introduced into the mass spectrometer, often via Gas Chromatography (GC-MS) for separation from any impurities.[10] The sample is vaporized in a heated inlet.

-

Ionization : In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).[11][12] This causes the ejection of an electron from the molecule, forming a positively charged molecular ion ([M]⁺•).[13]

-

Fragmentation : The high energy of the electron beam imparts excess energy to the molecular ion, causing it to fragment into smaller, characteristic charged ions.

-

Mass Analysis : The positively charged ions (molecular ion and fragments) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge (m/z) ratio.

-

Detection : The separated ions are detected, and their relative abundances are plotted against their m/z ratios to generate the mass spectrum.

Spectroscopic Data Interpretation Workflow

The following diagram illustrates the logical workflow for integrating the data from these spectroscopic techniques to confirm the structure of this compound.

Caption: Workflow integrating spectroscopic data for structural elucidation.

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. NMR Sample Preparation [nmr.chem.umn.edu]

- 3. Sample Preparation - Max T. Rogers NMR [nmr.natsci.msu.edu]

- 4. ocw.mit.edu [ocw.mit.edu]

- 5. compoundchem.com [compoundchem.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]

- 8. youtube.com [youtube.com]

- 9. drawellanalytical.com [drawellanalytical.com]

- 10. Electron ionization - Wikipedia [en.wikipedia.org]

- 11. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 12. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 13. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

Thermodynamic Stability of 1,4-Cyclohexadiene versus 1,3-Cyclohexadiene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the thermodynamic stability of 1,4-cyclohexadiene and its isomer, 1,3-cyclohexadiene. A thorough understanding of the relative stabilities of these isomers is crucial for professionals in chemical research and drug development, as it influences reaction pathways, product distributions, and the overall feasibility of synthetic routes. This document presents quantitative thermodynamic data, detailed experimental protocols for the determination of these values, and visual representations of the core concepts.

Core Concepts: Stability and Isomerism

In the realm of organic chemistry, the stability of a molecule is inversely related to its internal energy. When comparing isomers, which are molecules with the same molecular formula but different structural arrangements, the isomer with the lower internal energy is considered more thermodynamically stable. This stability is influenced by factors such as bond energies, resonance, and steric strain. For the cyclohexadiene isomers, the key differentiator in their stability is the arrangement of the two double bonds within the six-membered ring. 1,3-Cyclohexadiene possesses conjugated double bonds, where the double bonds are separated by a single bond, allowing for delocalization of π-electrons. In contrast, this compound has isolated double bonds, separated by two single bonds, which precludes such resonance stabilization.

Quantitative Thermodynamic Data

The thermodynamic stability of 1,3- and this compound can be quantitatively assessed through several key parameters, most notably the heat of hydrogenation (ΔH°hydrog) and the standard enthalpy of formation (ΔfH°). The heat of hydrogenation is the enthalpy change that occurs when one mole of an unsaturated compound reacts with hydrogen to form a saturated compound. A less exothermic (less negative) heat of hydrogenation for a given number of double bonds indicates a more stable starting molecule.

| Thermodynamic Parameter | 1,3-Cyclohexadiene | This compound | Cyclohexane | Units |

| Heat of Hydrogenation (ΔH°hydrog) | -232 kJ/mol | -240 kJ/mol | N/A | kJ/mol |

| Standard Enthalpy of Formation (ΔfH°gas) | +105.5 kJ/mol | +109.6 kJ/mol | -123.1 kJ/mol | kJ/mol |

| Standard Gibbs Free Energy of Formation (ΔfG°) | Data not readily available in searched resources. | Data not readily available in searched resources. | - | kJ/mol |

Note: The heat of hydrogenation values are for the complete hydrogenation to cyclohexane.

The data clearly indicates that the hydrogenation of 1,3-cyclohexadiene is less exothermic than that of this compound by approximately 8 kJ/mol. This difference is attributed to the resonance stabilization energy of the conjugated diene system in 1,3-cyclohexadiene. The isolated double bonds in this compound do not benefit from this stabilizing electronic interaction. Consequently, 1,3-cyclohexadiene is thermodynamically more stable than this compound. This is further supported by their standard enthalpies of formation, with 1,3-cyclohexadiene having a slightly lower value.

Visualizing Thermodynamic Relationships

The relative energy levels of the cyclohexadiene isomers and their hydrogenation product, cyclohexane, can be visualized to better understand their thermodynamic stability.

Experimental Protocols

The determination of the thermodynamic data presented above relies on precise experimental methodologies. The following sections detail the protocols for the synthesis of the cyclohexadiene isomers and the measurement of their heats of combustion, from which heats of hydrogenation can be derived.

Synthesis of 1,3-Cyclohexadiene

A common and reliable method for the synthesis of 1,3-cyclohexadiene is the dehydrobromination of 1,2-dibromocyclohexane.

Materials:

-

1,2-dibromocyclohexane

-

Sodium hydride (NaH) in mineral oil

-

Triethylene glycol dimethyl ether (triglyme)

-

Isopropyl alcohol

-

Anhydrous magnesium sulfate

-

Nitrogen gas

-

Standard laboratory glassware for distillation and reaction under inert atmosphere

Procedure:

-

A three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a distillation apparatus.

-

Triethylene glycol dimethyl ether and isopropyl alcohol are added to the flask, followed by the careful addition of sodium hydride under a nitrogen atmosphere.

-

The mixture is heated to 100-110 °C while passing a stream of nitrogen through the system to facilitate the removal of the product by distillation.

-

1,2-dibromocyclohexane is added dropwise from the dropping funnel. The rate of addition is controlled to maintain a steady reaction temperature.

-

The distillate, which contains 1,3-cyclohexadiene, is collected in a cooled receiver.

-

The collected distillate is washed with water to remove any water-soluble impurities.

-

The organic layer is dried over anhydrous magnesium sulfate.

-

The final product is purified by fractional distillation.

Synthesis of this compound

This compound is typically synthesized via the Birch reduction of benzene.

Materials:

-

Benzene

-

Liquid ammonia

-

Sodium metal

-

Ethanol

-

Diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Dry ice/acetone bath

Procedure:

-

A three-necked flask is fitted with a dry ice condenser and a gas inlet, and the system is flushed with an inert gas.

-

The flask is cooled in a dry ice/acetone bath, and liquid ammonia is condensed into it.

-

Small pieces of sodium metal are added to the liquid ammonia until a persistent blue color is observed, indicating the formation of solvated electrons.

-

A solution of benzene in ethanol is added dropwise to the sodium-ammonia solution.

-

After the addition is complete, the reaction is stirred for a designated period.

-

The reaction is quenched by the careful addition of a saturated aqueous ammonium chloride solution.

-

The ammonia is allowed to evaporate, and the remaining residue is partitioned between diethyl ether and water.

-

The organic layer is separated, washed, and dried.

-

The this compound is purified by distillation.

Determination of Heat of Hydrogenation via Bomb Calorimetry

The heat of hydrogenation is typically determined indirectly by measuring the heat of combustion (ΔH°comb) of the diene and the corresponding alkane (cyclohexane) using a bomb calorimeter. The heat of hydrogenation can then be calculated using Hess's Law.

Experimental Workflow:

Detailed Protocol:

-

Calibration: The calorimeter is first calibrated by combusting a known amount of a standard substance, such as benzoic acid, to determine the heat capacity of the calorimeter system.

-

Sample Preparation: A precisely weighed sample of the cyclohexadiene isomer is placed in the sample holder within the bomb.

-

Assembly and Pressurization: The bomb is sealed and pressurized with pure oxygen to ensure complete combustion.

-

Calorimetry: The sealed bomb is placed in a known volume of water in the calorimeter. The system is allowed to reach thermal equilibrium.

-

Combustion: The sample is ignited electrically. The heat released by the combustion is absorbed by the water and the calorimeter, causing a rise in temperature.

-

Data Acquisition: The temperature of the water is monitored and recorded until it reaches a maximum and then begins to cool.

-

Calculation: The heat of combustion is calculated from the temperature change, the mass of the sample, and the heat capacity of the calorimeter.

-

Repeat for Cyclohexane: The same procedure is repeated for cyclohexane.

-

Hess's Law Application: The heat of hydrogenation is calculated as the difference between the heat of combustion of the diene and the heat of combustion of cyclohexane.

Conclusion

The quantitative data from heats of hydrogenation and standard enthalpies of formation consistently demonstrate that 1,3-cyclohexadiene is thermodynamically more stable than this compound . This increased stability is a direct consequence of the conjugation of the double bonds in the 1,3-isomer, which allows for electron delocalization and results in a resonance stabilization energy of approximately 8 kJ/mol. For researchers and professionals in drug development, this stability difference has practical implications for the synthesis and manipulation of molecules containing these motifs, influencing reaction equilibria and product ratios. The experimental protocols outlined provide a basis for the precise determination of these crucial thermodynamic parameters.

The Dawn of a Non-Aromatic Cyclohexane: A Technical Guide to the Historical Discovery and Initial Studies of 1,4-Cyclohexadiene

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the historical discovery and foundational studies of 1,4-Cyclohexadiene, a key intermediate in organic synthesis. From early, challenging attempts at its synthesis to the breakthrough of the Birch reduction, this document provides a comprehensive overview of the compound's origins. It includes detailed experimental protocols from seminal papers, a compilation of its initially determined physical and chemical properties, and a visualization of the reaction mechanism that unlocked its practical synthesis.

A Challenging Beginning: The Quest for this compound Before 1944

Prior to the mid-20th century, the synthesis of this compound proved to be a formidable challenge for organic chemists. While the more stable conjugated isomer, 1,3-cyclohexadiene, was known, the isolation of the non-conjugated 1,4-isomer was elusive. Early attempts to reduce benzene and its derivatives often resulted in either no reaction, complete saturation to cyclohexane, or the formation of the conjugated diene. These early endeavors highlighted the difficulties in achieving selective partial reduction of an aromatic ring, a challenge that underscored the need for a novel synthetic approach.

A significant precursor to the definitive synthesis of this compound was the work of Wooster and Godfrey in 1937. They reported the reduction of toluene and methoxybenzene using sodium and ethanol in liquid ammonia, presaging the conditions that would later become iconic. However, at the time, the precise structure of the dihydro products was not fully elucidated, leaving the definitive characterization of this compound derivatives for a later breakthrough.[1]

The Breakthrough: Arthur Birch and the Definitive Synthesis

The pivotal moment in the history of this compound arrived in 1944 when Australian chemist Arthur J. Birch, working at the Dyson Perrins Laboratory at the University of Oxford, published his seminal work on the reduction of aromatic compounds by dissolving metals.[2][3][4][5] Birch correctly identified the major product of the reduction of benzene and its derivatives with sodium in liquid ammonia in the presence of an alcohol as the non-conjugated this compound.[2][6] This reaction, now universally known as the Birch reduction, provided the first reliable and general method for the preparation of 1,4-cyclohexadienes and opened up new avenues in synthetic organic chemistry.[2][6]

The Birch Reduction: Mechanism of Action

The Birch reduction is a dissolving metal reduction where an alkali metal, typically sodium or lithium, is dissolved in liquid ammonia to produce a deep blue solution containing solvated electrons. These electrons are the key reducing agents. The currently accepted mechanism for the Birch reduction of benzene to this compound proceeds through a sequence of single electron transfers and protonations.

The regioselectivity of the Birch reduction is a key feature. For benzene itself, the final protonation occurs at the central carbon of the pentadienyl anion, leading to the formation of the non-conjugated 1,4-diene. This is believed to be under kinetic control, as the 1,4-diene is the less thermodynamically stable isomer compared to the conjugated 1,3-diene.

Initial Characterization: Physical and Chemical Properties

Following its definitive synthesis, initial studies focused on characterizing the physical and chemical properties of this compound. As a colorless, flammable liquid, its fundamental properties were determined and are summarized in the table below.

| Property | Value | Conditions | Reference |

| Molecular Formula | C₆H₈ | ||

| Molecular Weight | 80.13 g/mol | [7] | |

| Boiling Point | 88-89 °C | lit. | [8] |

| Density | 0.847 g/mL | 25 °C | [8] |

| Refractive Index | 1.472 | 20 °C, D-line | [8] |

| Spectrum | Key Absorptions | Reference |

| Infrared (IR) | C-H stretching (alkene and alkane), C=C stretching | [9] |

| Raman | C=C stretching, C-H bending | [10] |

| ¹³C NMR | Two distinct signals for the sp² and sp³ carbons | [11][12][13] |

| ¹H NMR | Signals corresponding to the olefinic and allylic protons | [7] |

Experimental Protocols from Foundational Studies

The Birch Reduction of Benzene (Adapted from A. J. Birch, J. Chem. Soc. 1944, 430)

This protocol describes the general method used by Arthur Birch for the reduction of aromatic compounds, which led to the first definitive synthesis of this compound derivatives.

Materials:

-

Aromatic substrate (e.g., benzene)

-

Sodium metal

-

Liquid ammonia (anhydrous)

-

Ethanol (absolute)

-

Apparatus for condensation of ammonia and for carrying out reactions at low temperatures (e.g., a flask equipped with a dry-ice condenser)

Procedure:

-

A flask equipped with a dry-ice condenser and a stirrer is charged with the aromatic substrate.

-

Anhydrous liquid ammonia is condensed into the flask.

-

Small pieces of sodium metal are added portion-wise to the stirred solution until a persistent deep blue color is obtained, indicating the presence of solvated electrons.

-

Absolute ethanol is then added dropwise to the reaction mixture. The addition is continued until the blue color is discharged.

-

The ammonia is allowed to evaporate.

-

The residue is then treated with water and extracted with a suitable organic solvent (e.g., ether).

-

The organic extract is washed, dried, and the solvent is removed by distillation.

-

The resulting crude product is purified by fractional distillation to yield this compound.

Visualizing the Breakthrough: The Birch Reduction Pathway

The following diagram illustrates the accepted mechanism for the Birch reduction of benzene to this compound.

Caption: Mechanism of the Birch reduction of benzene.

Early Reactivity and Subsequent Studies

Following its successful synthesis, this compound became a valuable substrate for studying various chemical reactions. Its non-conjugated diene system offered a platform for investigating reactions such as addition, oxidation, and isomerization. Early studies likely focused on its hydrogenation to cyclohexane and its isomerization to the more stable 1,3-cyclohexadiene. The compound's ability to act as a hydrogen donor in transfer hydrogenation reactions also became an area of interest. These initial explorations of its reactivity laid the groundwork for its extensive use as a versatile building block in modern organic synthesis. For instance, its ozonolysis has been studied as a method for preparing β-keto esters.[14]

Conclusion

The historical journey to the successful synthesis and characterization of this compound is a testament to the perseverance and ingenuity of early organic chemists. The breakthrough of the Birch reduction not only provided access to this valuable non-conjugated diene but also fundamentally changed the landscape of synthetic organic chemistry by offering a reliable method for the partial reduction of aromatic rings. The initial studies of its properties and reactivity paved the way for its widespread application in the synthesis of complex molecules, a role it continues to play in contemporary research and development.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. thieme-connect.com [thieme-connect.com]

- 3. Birch-Reduktion [ouci.dntb.gov.ua]

- 4. synarchive.com [synarchive.com]

- 5. 117. Reduction by dissolving metals. Part I - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 6. The Birch Reduction: Aromatic Ring Dearomatization 🧪 [webofpharma.com]

- 7. This compound | C6H8 | CID 12343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Cyclohexa-1,4-diene - Wikipedia [en.wikipedia.org]

- 9. This compound [webbook.nist.gov]

- 10. plus.ac.at [plus.ac.at]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. Cyclohexa-1,4-diene(628-41-1) 13C NMR spectrum [chemicalbook.com]

- 13. spectrabase.com [spectrabase.com]

- 14. Ozonolysis of 1,4-cyclohexadienes in the presence of methanol and acid. Mechanism and intermediates in the conversion of this compound derivatives to beta-keto esters - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Orbital Theory and Electronic Structure of 1,4-Cyclohexadiene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Cyclohexadiene (1,4-CHD) is a non-conjugated cyclic diene of significant academic and practical interest. Its unique electronic structure, governed by a subtle interplay of through-space and through-bond orbital interactions, as well as hyperconjugation, results in unexpected stability and reactivity patterns. A thorough understanding of its molecular orbital (MO) theory and electronic properties is crucial for professionals in chemical research and drug development, where analogous strained ring systems can influence molecular conformation, reactivity, and biological activity. This guide provides a detailed examination of the theoretical and experimental basis of 1,4-CHD's electronic structure, presents key quantitative data, outlines relevant experimental and computational protocols, and visualizes core concepts.

Molecular Orbital Theory of this compound

Unlike its conjugated isomer, 1,3-cyclohexadiene, the π-systems in 1,4-CHD are isolated. However, the molecule is not simply two isolated ethylene units. The electronic structure is significantly influenced by two primary phenomena: through-space/through-bond interactions and hyperconjugation.

Through-Space and Through-Bond Interactions

The two π bonds in this compound, although not formally conjugated, can interact with each other. This interaction occurs via two mechanisms:

-

Through-Space Interaction: This involves the direct overlap of the p-orbitals of the two double bonds across the ring. This interaction splits the degenerate π molecular orbitals into symmetric (π+) and antisymmetric (π-) combinations.

-

Through-Bond Interaction: This is an indirect interaction mediated by the intervening σ-bonds of the methylene bridges. The σ framework of the molecule has orbitals of appropriate symmetry to mix with the π-orbitals, leading to a splitting of their energy levels.

In this compound, ab initio molecular orbital calculations have shown that through-bond interactions are significant in determining the energy levels of the molecular orbitals.[1][2] For instance, the ground electronic state of the this compound radical cation is determined to be ²B₁ᵤ, a result of these through-bond orbital interactions.[1][2]

The Role of Hyperconjugation

Hyperconjugation is a stabilizing interaction that results from the delocalization of electrons from a filled bonding orbital (typically a C-H σ-bond) to an adjacent empty or partially filled anti-bonding orbital (π). In this compound, the σ-orbitals of the methylene (CH₂) groups are correctly aligned to interact with the π anti-bonding orbitals of the double bonds.[3] This σ → π* donation of electron density lowers the energy of the σ-electrons, resulting in a net stabilization of the molecule.[3]

This stabilizing effect is noteworthy because it helps explain why this compound is unexpectedly stable, with a heat of hydrogenation comparable to its conjugated isomer, 1,3-cyclohexadiene, which benefits from resonance stabilization.[3] While open-chain non-conjugated dienes like 1,4-hexadiene show no such stabilization, the rigid boat-like conformation of this compound facilitates this effective orbital overlap.[3]

Electronic Structure

The electronic structure of this compound has been extensively studied through both experimental spectroscopy and theoretical computations. These studies have provided valuable data on its ground and excited electronic states, ionization energies, and molecular geometry.

The molecule possesses D₂h symmetry in its ground state.[1] The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to its reactivity. The HOMO is primarily associated with the symmetric combination of the π-bonding orbitals, while the LUMO corresponds to the antisymmetric combination of the π*-antibonding orbitals.

Electron impact spectroscopy has been used to study the excited electronic states.[3] These studies have identified singlet-triplet transitions and discussed the singlet-singlet excited state spectrum in the context of through-bond and through-space interactions.[3]

Quantitative Data Summary

The following tables summarize key quantitative data regarding the molecular geometry and electronic properties of this compound, compiled from experimental and computational studies.

Table 1: Experimental Molecular Geometry of this compound

| Parameter | Bond/Angle | Value | Reference |

| Bond Length | C=C | 1.347 Å | [4] |

| Bond Length | C-C | 1.511 Å | [4] |

| Bond Length | C-H | 1.100 Å (avg.) | [4] |

| Bond Angle | C-C=C | 123° | [4] |

Table 2: Electronic Properties of this compound

| Property | Value | Method/Reference |

| First Vertical Ionization Energy | 8.820 eV | Photoelectron Spectroscopy /[4] |

| Total Ionization Cross Section | 1.41 × 10⁻¹⁵ cm² (at 80 eV) | Electron Impact /[5] |

| C-H Bond Dissociation Enthalpy | 321.7 ± 2.9 kJ mol⁻¹ | Laser Photolysis & ab initio /[6][7] |

| Enthalpy of Hydrogenation | ~ -226 kJ/mol (approx.) | [3] |

| Singlet-Triplet Transition Max | 4.29 eV | Electron Impact Spectroscopy /[3] |

Experimental and Computational Protocols

A combination of spectroscopic experiments and quantum chemical calculations is typically employed to investigate the electronic structure of molecules like this compound.

Gas-Phase UV-Photoelectron Spectroscopy (PES)

Photoelectron spectroscopy directly probes the energy levels of molecular orbitals by measuring the kinetic energy of electrons ejected upon ionization by high-energy photons.

Methodology:

-

Sample Preparation: A gaseous sample of high-purity this compound is introduced into a high-vacuum chamber.

-

Ionization: The gas is irradiated with a monochromatic beam of high-energy photons, typically from a helium discharge lamp (He I, 21.22 eV).

-

Electron Energy Analysis: The kinetic energies of the ejected photoelectrons are measured using an electron energy analyzer (e.g., a hemispherical or cylindrical mirror analyzer).

-

Spectrum Generation: A spectrum is generated by plotting the number of detected electrons as a function of their binding energy, calculated as: Binding Energy = Photon Energy - Electron Kinetic Energy.

-

Data Interpretation: The peaks in the PES spectrum correspond to the vertical ionization energies for removing electrons from different molecular orbitals. These experimental values are compared with theoretical predictions from MO calculations to assign the orbitals.

Electron Impact Spectroscopy

This technique provides information about both optically allowed and forbidden electronic transitions, including singlet-triplet excitations.

Methodology:

-

Electron Beam Generation: A beam of electrons with a well-defined energy (e.g., 30-50 eV) is generated from an electron gun.

-

Sample Interaction: The electron beam is passed through a low-pressure gaseous sample of this compound.

-

Scattering Analysis: The electrons that are inelastically scattered by the molecules are collected. The energy lost by these electrons corresponds to the energy required to promote the molecule to an excited electronic state.

-

Angular Dependence: The differential cross-section is measured by varying the scattering angle. This angular dependence helps distinguish between different types of electronic transitions (e.g., singlet-singlet vs. singlet-triplet).

-

Spectrum Analysis: The resulting energy-loss spectrum reveals the energies of various excited states, which can be compared to theoretical calculations.

Complete Active Space Second-Order Perturbation Theory (CASPT2)

CASPT2 is a high-level quantum chemical method used to accurately calculate the energies of ground and excited electronic states, especially for molecules with complex electronic structures.[8][9]

Methodology:

-

Reference Wavefunction (CASSCF): A Complete Active Space Self-Consistent Field (CASSCF) calculation is performed first. This step involves selecting an "active space" of orbitals and electrons that are most important for the electronic process of interest (e.g., the π and π* orbitals for π→π* transitions). This method correctly describes the static electron correlation.

-

Perturbation Theory: Second-order perturbation theory is then applied to the CASSCF wavefunction. This step accounts for the dynamic electron correlation (the instantaneous interactions between electrons) that was not captured in the CASSCF step.

-

Energy Calculation: The CASPT2 calculation yields highly accurate energies for the ground state and multiple excited states. These calculations can predict vertical excitation energies, which can be directly compared to experimental data from optical or electron impact spectroscopy.

-

Level Shifts: To avoid issues with "intruder states" (near-degeneracies that can cause the perturbation theory to fail), a level shift technique (such as the IPEA shift) is often applied to modify the zeroth-order Hamiltonian.[8]

-

Basis Set Selection: An appropriate atomic orbital basis set (e.g., ANO-type or Pople-style basis sets like 6-311+G(d,p)) must be chosen to ensure the accuracy of the calculation.

Relevance in Drug Development

While this compound itself is not a therapeutic agent, the structural motif and the principles governing its electronic structure are highly relevant in medicinal chemistry and drug development.

-

Bioisosteric Replacement: The this compound ring can serve as a non-aromatic, conformationally restricted bioisostere for phenyl rings. This substitution can alter a drug candidate's metabolic stability (avoiding aromatic oxidation), solubility, and receptor-binding conformation. Understanding the HOMO-LUMO gap and orbital distribution is key to predicting its reactivity and interaction with biological targets.

-

Prodrug Design: The facile aromatization of the this compound ring can be exploited in prodrug design. A drug can be masked with this moiety, which, under specific physiological conditions (e.g., oxidation), converts to the aromatic, active form of the drug, enabling targeted release.

-

Conformational Control: The boat-shaped ring of 1,4-CHD can be incorporated into larger molecules to lock specific conformations, which is critical for optimizing binding affinity to protein targets. The electronic effects, such as hyperconjugation, contribute to the stability of these conformations.

Conclusion

The electronic structure of this compound is a classic example of how non-intuitive, through-bond, and hyperconjugative interactions govern molecular properties. It is demonstrably more stable than would be predicted by simply viewing it as a molecule with two isolated double bonds. For researchers in the chemical and pharmaceutical sciences, a deep understanding of these principles, supported by robust experimental and computational data, is essential for the rational design of novel molecules with tailored stability, reactivity, and biological function. The methodologies and data presented in this guide provide a comprehensive foundation for further investigation and application of these core concepts.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. homepages.bluffton.edu [homepages.bluffton.edu]

- 4. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]

- 5. researchgate.net [researchgate.net]

- 6. Enthalpy of formation of the cyclohexadienyl radical and the C-H bond enthalpy of this compound: an experimental and computational re-evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 4.2.3. CASPT2 — Molcas Manual (version 25.10) [molcas.gitlab.io]

- 8. 3.17. Complete Active Space Peturbation Theory (CASPT2 and CASPT2-K) — ORCA 6.1.1 Manual [orca-manual.mpi-muelheim.mpg.de]

- 9. Cyclohexa-1,4-diene - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Physical Properties of 1,4-Cyclohexadiene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of 1,4-Cyclohexadiene (CAS No: 628-41-1). The information is curated for professionals in research, science, and drug development who require precise and reliable data for their work. This document includes a detailed summary of its physical characteristics, methodologies for their experimental determination, and a logical visualization of the interplay between these properties.

Core Physical Properties

This compound is a colorless and flammable liquid.[1][2] It is a cyclic hydrocarbon with the chemical formula C₆H₈.[3][4] The physical characteristics of this compound are crucial for its handling, application in synthesis, and for theoretical modeling.

The following table summarizes the key physical properties of this compound, compiled from various reputable sources. It is important to note that minor variations in reported values can be attributed to different experimental conditions and purities of the samples.

| Property | Value | Conditions | Citations |

| Molecular Formula | C₆H₈ | [1][3] | |

| Molar Mass | 80.13 g/mol | [1][3] | |

| Boiling Point | 88-89 °C | at 760 mmHg | [5][6] |

| 88 °C | [1] | ||

| 89 °C | [7] | ||

| 85.50 °C | at 760.00 mm Hg | [8] | |

| 82 °C | [2] | ||

| Density | 0.847 g/mL | at 25 °C | [5][6] |

| 0.847 g/cm³ | [1] | ||

| 0.851 g/mL | [7] | ||

| 0.855 to 0.858 g/mL | at 20.00 °C | [8] | |

| Melting Point | -49.2 °C | [1][5][9] | |

| -50 °C | [2] | ||

| -49 °C | [7] | ||

| Refractive Index (n_D) | 1.472 | at 20 °C | [5][6] |

| 1.473 | [7] | ||

| 1.4710 to 1.4730 | at 20.00 °C | [8] | |

| 1.4710-1.4760 | @20°C | [10] | |

| Solubility | Immiscible with water. | [5][6][11] | |

| Miscible with organic solvents (diethyl ether, tetrahydrofuran, toluene). | [5][6][11] | ||

| 700 mg/L in water | at 25 °C (experimental) | [8] | |

| Flash Point | -6 °C | [1] | |

| 20.00 °F (-6.67 °C) | TCC | [8] | |

| Appearance | Colorless liquid | [1][3] |

Experimental Protocols

The accurate determination of the physical properties of this compound is fundamental for its application and characterization. The following section details the standard experimental methodologies for measuring its key properties.

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a pure compound like this compound, the boiling point is a characteristic physical property.[12]

Methodology: Capillary Method (Micro Method)

This method is suitable for small quantities of liquid.

-

Sample Preparation: A small amount (a few mL) of this compound is placed into a fusion tube.[13][14] A capillary tube, sealed at one end, is then inverted and placed into the fusion tube with the open end submerged in the liquid.[13]

-

Apparatus Setup: The fusion tube assembly is placed in a heating block or a Thiele tube filled with a high-boiling point oil.[13][15] A thermometer is positioned such that the bulb is level with the sample.[14]

-

Heating and Observation: The apparatus is heated gently.[15] Initially, a stream of bubbles will be observed as the trapped air expands and escapes from the capillary tube.[15] As the temperature approaches the boiling point, a rapid and continuous stream of bubbles will emerge.[15]

-

Measurement: At this point, the heating is stopped.[15] The liquid will begin to cool, and the stream of bubbles will slow down. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[12][15]

Methodology: Distillation Method

For larger volumes, a simple distillation setup can be used to determine the boiling point.

-

Apparatus Setup: The this compound sample is placed in a distillation flask. The flask is connected to a condenser, and a thermometer is placed in the neck of the flask with the top of the bulb level with the side arm leading to the condenser.[16]

-

Heating: The flask is heated, and the liquid is brought to a boil.

-

Measurement: The temperature is monitored. The boiling point is the constant temperature at which the vapor and liquid are in equilibrium, and the distillate is collected.[16]

Density is the mass per unit volume of a substance.

Methodology: Pycnometer Method

-

Measurement of Empty Pycnometer Mass: A clean and dry pycnometer (a small glass flask of a known volume) is weighed accurately.

-

Measurement with Sample: The pycnometer is filled with this compound, ensuring no air bubbles are present, and weighed again.

-

Measurement with a Reference Liquid: The pycnometer is emptied, cleaned, dried, and then filled with a reference liquid of known density (e.g., distilled water) and weighed.

-

Calculation: The density of this compound is calculated using the masses and the known density of the reference liquid.

Since this compound is a liquid at room temperature, its melting point is determined at sub-zero temperatures.

Methodology: Capillary Method with a Cooling Bath

-